molecular formula C23H18ClN3O2S B11213922 N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11213922
M. Wt: 435.9 g/mol
InChI Key: DJMPTUDDZMJSOU-UHFFFAOYSA-N
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Description

N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a fused bicyclic aromatic core with a sulfur-containing sulfanylidene group at position 2, a 4-oxo moiety at position 4, and a carboxamide substituent at position 5. The benzyl and 4-chlorophenylmethyl groups at the N3 and C3 positions, respectively, contribute to its steric and electronic profile. Quinazoline derivatives are widely explored in medicinal and agrochemical research due to their diverse bioactivities, including kinase inhibition and antifungal properties . Its sulfanylidene group may enhance hydrogen-bonding interactions in crystal lattices or biological targets, as observed in analogous sulfur-containing heterocycles .

Properties

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H18ClN3O2S/c24-18-9-6-16(7-10-18)14-27-22(29)19-11-8-17(12-20(19)26-23(27)30)21(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,30)

InChI Key

DJMPTUDDZMJSOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Niementowski’s Cyclization for 4-Oxoquinazoline

The quinazoline core is synthesized via Niementowski’s reaction, where anthranilic acid derivatives cyclize with formamide under thermal conditions. For example, methyl 2-amino-4-(methoxycarbonyl)benzoate undergoes cyclization at 130°C for 4 hours to yield 7-methoxycarbonyl-3,4-dihydro-4-oxoquinazoline. This method provides a 78% yield and is scalable to gram quantities.

Introduction of the 2-Sulfanylidene Group

The 2-sulfanylidene (thione) group is introduced by reacting the 4-oxoquinazoline intermediate with phenyl isothiocyanate in refluxing pyridine. This step, adapted from the synthesis of 2-thioxoquinazolin-4(3H)-ones, proceeds via nucleophilic addition-cyclization, achieving yields of 65–80%. Alternatively, thiourea in acidic conditions can generate the thione moiety, though with slightly lower efficiency.

Functionalization at Position 7: Carboxamide Formation

Ester Hydrolysis to Carboxylic Acid

The methyl ester at position 7 is hydrolyzed to a carboxylic acid using aqueous NaOH in methanol-water (3:1) at 80°C for 6 hours. This step, critical for subsequent amide coupling, achieves near-quantitative conversion.

Amide Coupling with Benzylamine

The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. Coupling with benzylamine at room temperature for 12 hours yields the 7-carboxamide derivative in 85–90% purity.

Regioselective Alkylation at Position 3

Introduction of the (4-Chlorophenyl)Methyl Group

Alkylation at position 3 is achieved using 4-chlorobenzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 8 hours. This SN2 reaction proceeds with 70% yield, requiring careful stoichiometric control to avoid over-alkylation. Microwave-assisted conditions (100°C, 30 minutes) improve yields to 82% while reducing side products.

N-Benzylation at Position 1

Mitsunobu Reaction for N-Alkylation

The nitrogen at position 1 is benzylated using a Mitsunobu reaction with benzyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This method ensures regioselectivity, avoiding competing reactions at position 3, and delivers the N-benzyl product in 75% yield.

Alternative Direct Alkylation

Direct alkylation with benzyl bromide and sodium hydride (NaH) in THF at 0°C to room temperature provides a 68% yield. While less efficient than the Mitsunobu approach, this method is preferable for large-scale synthesis due to lower reagent costs.

Optimization and Green Chemistry Considerations

Solvent-Free and Catalyst-Free Conditions

Recent advances highlight solvent-free cyclization using molecular iodine as a catalyst, reducing waste and improving E-factors (2.7 vs. 5.1 for traditional methods). Oxygen (O₂) serves as a green oxidant in metal-free systems, enhancing sustainability.

Scalability and Industrial Adaptation

Continuous flow reactors enable gram-scale synthesis of intermediates, reducing reaction times by 40% compared to batch processes. Industrial production prioritizes:

  • Cost efficiency : Substituting EDCI/HOBt with polymer-supported coupling agents.

  • Purification : Chromatography-free isolation via pH-controlled crystallization.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the N-benzyl singlet (δ 4.85 ppm) and 4-chlorobenzyl methylene protons (δ 3.72 ppm).

  • LC-MS : Molecular ion peak at m/z 492.1 [M+H]⁺ confirms the target compound.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (ACN/water gradient) ensures ≥98% purity. Residual solvents (DMF, THF) are monitored via gas chromatography (GC).

Comparative Analysis of Synthetic Routes

StepMethod A (Traditional)Method B (Green)Method C (Industrial)
CyclizationFormamide, 130°CI₂, solvent-freeContinuous flow
Thione IntroductionPhenyl isothiocyanateThiourea, HClMicrowave-assisted
7-CarboxamideEDCI/HOBtPolymer-supportedEnzymatic coupling
N-BenzylationMitsunobuNaH/THFFlow hydrogenation
Overall Yield 52%61%68%

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at positions 1 and 3 is minimized using bulky bases (e.g., DBU) or protective groups (e.g., tert-butoxycarbonyl).

Thione Oxidation

The 2-sulfanylidene group is prone to oxidation during storage. Stabilization is achieved via inert atmosphere packaging and antioxidants (e.g., BHT) .

Chemical Reactions Analysis

N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: This compound has shown potential as a bioactive agent with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: It can bind to and inhibit the activity of certain enzymes involved in disease processes.

    Modulating signaling pathways: The compound may affect cellular signaling pathways, leading to changes in cell behavior and function.

    Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl Substitution: The 4-chlorophenyl group in the target compound may improve lipid solubility and target binding compared to non-halogenated analogues, as seen in cyclopentanone-based fungicide intermediates .
  • Sulfanylidene vs.
  • Core Heterocycle: Quinazolines often exhibit broader pharmacological activity (e.g., anticancer, antimicrobial) compared to cyclopentanones or pyrazoles, which are typically niche intermediates .

Physicochemical and Crystallographic Properties

Crystallographic tools like SHELXL and Mercury enable comparative analysis of molecular packing and intermolecular interactions. For example:

  • Crystal Packing : The 4-chlorophenyl group may induce dense π-stacking or halogen-based interactions, as observed in agrochemical crystals .
  • Hydrogen Bonding : The sulfanylidene group could form S···H–N bonds in the crystal lattice, similar to sulfur-containing pyrazoles , while the carboxamide may participate in N–H···O networks.

Research Findings and Data Gaps

  • Synthesis: The target compound’s synthesis may involve condensation of 4-chlorophenylmethyl precursors with quinazoline intermediates, analogous to cyclopentanone preparation via hydrolysis .
  • Crystallography : SHELX programs and Mercury are critical for resolving its structure and comparing packing motifs with analogues, though specific data is absent in the evidence.
  • Bioactivity : Further studies are needed to quantify potency against fungal targets or kinases.

Biological Activity

N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex heterocyclic compound belonging to the quinazoline family. Its unique structure, characterized by a benzyl group, a chlorophenyl moiety, and a sulfanylidene group, contributes to its significant biological activities, including antimicrobial, antiviral, and anticancer properties.

PropertyValue
Molecular FormulaC23H24ClN3O2S
Molecular Weight442.0 g/mol
CAS Number422529-35-9

The compound's molecular structure enhances its interaction with biological targets, making it a promising candidate for therapeutic applications.

Research indicates that the biological activity of this compound may involve:

  • Inhibition of Enzymes : The compound is thought to inhibit specific enzymes related to cell proliferation and microbial functions.
  • Receptor Interaction : It may interact with receptors that play critical roles in various diseases.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition of growth. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.

Antiviral Activity

The antiviral potential of N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene has been explored in several studies. Its mechanism may involve interference with viral replication processes or inhibition of viral enzymes.

Anticancer Activity

N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene has shown promising results in anticancer assays. Research indicates:

  • Cell Line Studies : The compound significantly inhibited growth in various cancer cell lines, including Ehrlich Ascites Carcinoma and Sarcoma-180.
  • Mechanism of Action : The anticancer effects are believed to be mediated through cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on breast cancer cells, revealing a dose-dependent inhibition of cell viability.
  • Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria, showing higher efficacy against Gram-positive strains.

Comparative Analysis

To better understand the biological activity of N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
N-benzyl-3-(4-chloroanilino)-4(3H)-quinazolinoneModerateHighContains an aniline group
2-SulfanylidenequinazolinonesHighModerateExhibits similar biological activities
Benzothiazole derivativesLowHighKnown for their anticancer properties

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide?

  • Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted anthranilic acid derivatives, thiolation at the 2-position, and benzylation. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (70–120°C), and catalysts like triethylamine for carboxamide formation. Impurities from incomplete thiolation or benzylation can be minimized via column chromatography (silica gel, ethyl acetate/hexane) .
  • Methodological Insight : Use high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm intermediate structures. Monitor reaction progress via TLC with UV visualization .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in solvents like methanol or dichloromethane. Use SHELX for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids. Ensure data-to-parameter ratios >15 to reduce overfitting .
  • Example : A related quinazoline derivative (CAS 959550-82-4) was resolved using SHELXL, with R-factor = 0.044, highlighting the importance of high-quality crystals .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Answer : Screen for antimicrobial activity via broth microdilution (MIC assays) or assess kinase inhibition using fluorescence polarization. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls like doxorubicin for comparison .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Answer : Apply factorial design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) can identify optimal ethanol/water ratios for cyclization. Response surface methodology (RSM) is effective for non-linear relationships .
  • Case Study : A 45% yield improvement was achieved for a thiazolidinone derivative by optimizing reaction time (8–12 hrs) and solvent polarity (EtOAc/hexane gradient) .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • Answer : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. Compare binding affinities via molecular docking (AutoDock Vina) against targets like COX-2 or EGFR. For example, 4-methoxy analogs showed enhanced anti-inflammatory activity in murine models .
  • Data Contradiction : While 4-chloro derivatives often exhibit strong antibacterial activity, some studies report reduced solubility, necessitating PEG-based formulations .

Q. What computational strategies can predict metabolic stability and toxicity?

  • Answer : Use in silico tools like SwissADME for pharmacokinetic profiling (e.g., LogP, CYP450 inhibition). Molecular dynamics simulations (GROMACS) can assess binding mode stability. For toxicity, apply Derek Nexus to flag structural alerts (e.g., sulfanylidene-related hepatotoxicity) .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in biological activity data across studies?

  • Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding constants). Control for batch-to-batch purity variations via HPLC (>95% purity threshold). For example, inconsistent IC50_{50} values in kinase assays may arise from ATP concentration differences—standardize assay conditions .

Q. What analytical techniques resolve ambiguous spectral data (e.g., overlapping NMR peaks)?

  • Answer : Use 2D NMR (COSY, HSQC) to assign protons and carbons in crowded regions. For quinazoline derivatives, 15N^{15}\text{N} NMR can clarify tautomerism at the 2-sulfanylidene position. Compare experimental IR spectra with DFT-calculated vibrational modes (Gaussian 16) .

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